N-Benzoyl-p-toluenesulfonamide sodium
CAS No.: 170275-21-5
Cat. No.: VC0061164
Molecular Formula: C14H12NNaO3S
Molecular Weight: 297.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170275-21-5 |
|---|---|
| Molecular Formula | C14H12NNaO3S |
| Molecular Weight | 297.304 |
| IUPAC Name | sodium;N-(4-methylphenyl)sulfonylbenzenecarboximidate |
| Standard InChI | InChI=1S/C14H13NO3S.Na/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,15,16);/q;+1/p-1 |
| Standard InChI Key | GHTVMJSOZNSSGA-UHFFFAOYSA-M |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
N-Benzoyl-p-toluenesulfonamide sodium is an organic compound with the molecular formula C₁₄H₁₂NNaO₃S and a molecular weight of 297.304 g/mol. It is identified by the CAS registry number 170275-21-5. The compound's structure features a benzoyl group and a p-toluenesulfonamide group with a sodium ion. The IUPAC name for this compound is sodium N-(4-methylphenyl)sulfonylbenzenecarboximidate.
Key Structural Features
The molecular structure of N-Benzoyl-p-toluenesulfonamide sodium can be represented by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂NNaO₃S |
| Molecular Weight | 297.304 g/mol |
| CAS Number | 170275-21-5 |
| IUPAC Name | sodium;N-(4-methylphenyl)sulfonylbenzenecarboximidate |
| Standard InChI | InChI=1S/C14H13NO3S.Na/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,15,16);/q;+1/p-1 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-].[Na+] |
The compound's structure consists of a p-toluenesulfonyl group linked to a nitrogen atom, which is further connected to a benzoyl group. The sodium ion associates with the negatively charged oxygen of the modified benzoyl group, forming the salt.
Physical and Chemical Properties
While comprehensive physical property data for N-Benzoyl-p-toluenesulfonamide sodium is limited in the current literature, the compound is characterized as an organosodium salt with sulfur-containing functional groups. Based on its chemical structure and related compounds, certain properties can be inferred.
Physical State and Appearance
N-Benzoyl-p-toluenesulfonamide sodium typically appears as a white to off-white crystalline powder, similar to other sulfonamide sodium salts. The physical state of this compound at room temperature is solid.
Solubility Profile
The compound is expected to show moderate to good solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), which is typical for sodium salts of sulfonamides. Its solubility in non-polar solvents is likely to be limited.
Chemical Reactivity and Behavior
N-Benzoyl-p-toluenesulfonamide sodium exhibits reactivity patterns consistent with sulfonamide sodium salts. The compound can potentially participate in various chemical transformations:
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Nucleophilic substitution reactions involving the sulfonamide group
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Acyl transfer reactions involving the benzoyl functionality
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Salt metathesis reactions with the sodium cation
Stability Considerations
The compound may be sensitive to moisture and prolonged exposure to air, potentially undergoing hydrolysis or oxidation reactions. Storage under dry, inert conditions is advisable for maintaining compound integrity over extended periods.
Comparison with Related Compounds
To better understand N-Benzoyl-p-toluenesulfonamide sodium, it is valuable to compare it with structurally related compounds that have been more extensively studied.
Comparison with N-Benzyl-p-toluenesulfonamide
N-Benzyl-p-toluenesulfonamide (CAS: 1576-37-0) differs from N-Benzoyl-p-toluenesulfonamide sodium primarily in the linking group between the nitrogen and the phenyl ring, containing a methylene (-CH₂-) group rather than a carbonyl group, and lacking the sodium counterion . N-Benzyl-p-toluenesulfonamide has been identified as a specific inhibitor of skeletal muscle myosin II .
| Property | N-Benzoyl-p-toluenesulfonamide sodium | N-Benzyl-p-toluenesulfonamide |
|---|---|---|
| CAS Number | 170275-21-5 | 1576-37-0 |
| Molecular Formula | C₁₄H₁₂NNaO₃S | C₁₄H₁₅NO₂S |
| Molecular Weight | 297.304 g/mol | 261.34 g/mol |
| Primary Function | Synthetic intermediate | Myosin II inhibitor |
| Physical Form | White crystalline powder (presumed) | White to off-white crystalline powder |
Comparison with Chloramine-T (Sodium p-toluenesulfonchloramide)
Chloramine-T, or sodium p-toluenesulfonchloramide (CAS: 7080-50-4), is another related compound that differs significantly in having a chlorine atom attached to the nitrogen of the sulfonamide group rather than a benzoyl group . Chloramine-T is well-known for its oxidizing properties and applications in organic synthesis and as a disinfectant.
| Property | N-Benzoyl-p-toluenesulfonamide sodium | Chloramine-T |
|---|---|---|
| CAS Number | 170275-21-5 | 7080-50-4 |
| Molecular Formula | C₁₄H₁₂NNaO₃S | C₇H₇ClNNaO₂S (anhydrous) |
| Primary Function | Synthetic intermediate (presumed) | Oxidizing agent, disinfectant |
| Reactivity | Moderate | Strong oxidizing agent |
Analytical Methods and Characterization
For characterization of N-Benzoyl-p-toluenesulfonamide sodium, several analytical techniques would be appropriate:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide structural confirmation of the organic portion of the molecule.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for sulfonamide (S=O stretching), carbonyl (C=O stretching), and aromatic groups.
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Mass Spectrometry: Would confirm the molecular mass and provide fragmentation patterns for structural elucidation.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be useful for assessing the purity of the compound and monitoring reactions involving this material.
Research Status and Future Directions
Current research on N-Benzoyl-p-toluenesulfonamide sodium appears limited, with few publications specifically focusing on this compound. This presents opportunities for further investigation in several areas:
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Catalytic Applications: Exploration of potential catalytic properties in organic transformations
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Medicinal Chemistry: Investigation of biological activities and pharmaceutical applications
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Materials Science: Study of potential applications in polymer chemistry and materials development
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Green Chemistry: Development of environmentally friendly synthetic routes
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